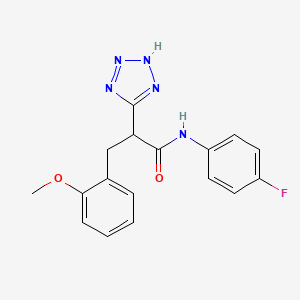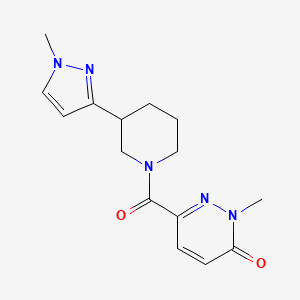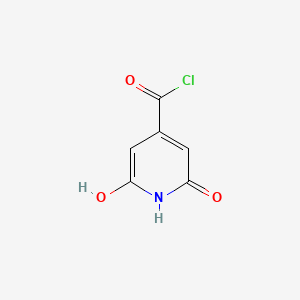
2-Fluorophenyl-1,3-diboronic acid, pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluorophenyl-1,3-diboronic acid, pinacol ester is a compound that belongs to the class of boronic esters. These compounds are highly valuable in organic synthesis due to their versatility and stability. The presence of boron atoms in the structure allows for various chemical transformations, making them essential building blocks in the synthesis of complex molecules.
Mecanismo De Acción
Target of Action
The primary target of 2-Fluorophenyl-1,3-diboronic acid, pinacol ester is the formation of carbon-carbon (C-C) bonds . This compound is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura (SM) coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound also plays a role in the protodeboronation of pinacol boronic esters .
Pharmacokinetics
It’s known that the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . Its properties have been tailored for application under specific SM coupling conditions .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the formation of new C-C bonds . This can lead to the synthesis of a wide range of organic compounds, making it a valuable tool in organic synthesis .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, certain boronic acids, e.g., cyclobutylboronic acid decomposes in air, or pinacol boronic esters, many of which are liquids or low melting solids . Therefore, the storage and handling conditions of the compound can significantly impact its effectiveness and stability.
Safety and Hazards
Direcciones Futuras
The future directions of research could involve the development of more efficient methods for the protodeboronation of pinacol boronic esters . Additionally, the increased stability of boronic ester moiety has significantly expanded the scope of boron chemistry , suggesting potential for further exploration in this area.
Métodos De Preparación
The synthesis of 2-Fluorophenyl-1,3-diboronic acid, pinacol ester typically involves the reaction of 2-fluorophenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the application of heat to facilitate the esterification process. Industrial production methods may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
2-Fluorophenyl-1,3-diboronic acid, pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: Reduction reactions can convert the ester into different boron derivatives.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions.
Aplicaciones Científicas De Investigación
2-Fluorophenyl-1,3-diboronic acid, pinacol ester has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to create boron-containing probes for imaging and diagnostic purposes.
Comparación Con Compuestos Similares
2-Fluorophenyl-1,3-diboronic acid, pinacol ester can be compared with other boronic esters such as:
Phenylboronic acid pinacol ester: Similar in structure but lacks the fluorine atom, which can affect its reactivity and applications.
2-Formylphenylboronic acid pinacol ester: Contains a formyl group instead of a fluorine atom, leading to different chemical properties and uses.
3-Fluorophenylboronic acid pinacol ester: Similar but with the fluorine atom in a different position on the phenyl ring, which can influence its reactivity and applications. The uniqueness of this compound lies in its specific combination of boron and fluorine atoms, which provides distinct reactivity and versatility in various chemical transformations.
Propiedades
IUPAC Name |
2-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27B2FO4/c1-15(2)16(3,4)23-19(22-15)12-10-9-11-13(14(12)21)20-24-17(5,6)18(7,8)25-20/h9-11H,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPWOJJYAWMASQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)B3OC(C(O3)(C)C)(C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27B2FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2-methoxyphenyl)-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2932322.png)


![4-[(1R,3S)-3-Bromocyclohexyl]-1,2-difluorobenzene](/img/structure/B2932329.png)
![1-(3,4-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2932330.png)
![N-(3-chlorophenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2932331.png)


![(Z)-ethyl 4-((4-(((6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamothioyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2932336.png)


amine](/img/structure/B2932339.png)

![Ethyl 7-methyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate](/img/structure/B2932342.png)
